Behavioral Pharmacology: KYNA Induces Dose-Dependent Ataxia and Stereotypy Absent with Kynurenine
Intracerebroventricular (i.c.v.) administration of kynurenic acid in rats produces dose-dependent ataxia and stereotyped behavior that is not observed with equimolar doses of its precursor kynurenine. KYNA at 0.2 μmol i.c.v. induced marked behavioral changes including muscular hypotonia, whereas kynurenine at the same dose produced only slight behavioral changes [1]. At higher doses (0.8 μmol), KYNA caused sleep and ~25% mortality; 1.6 μmol was 100% lethal within 2-5 minutes [2]. Kynurenine administered at equimolar doses did not result in stereotypy, ataxia, sleeping, or mortality [2].
| Evidence Dimension | In vivo behavioral effects (ataxia, stereotypy, mortality) |
|---|---|
| Target Compound Data | KYNA (0.2 μmol i.c.v.): marked ataxia, stereotypy, muscular hypotonia; KYNA (0.8 μmol): sleep, ~25% mortality; KYNA (1.6 μmol): 100% mortality within 2-5 min |
| Comparator Or Baseline | Kynurenine (equimolar doses): no stereotypy, ataxia, sleeping, or mortality |
| Quantified Difference | Qualitative absence of behavioral syndrome with kynurenine at equimolar doses |
| Conditions | Male Sprague-Dawley rats; i.c.v. injection; behavioral observation |
Why This Matters
Demonstrates that KYNA possesses distinct in vivo pharmacological activity not conferred by its metabolic precursor, validating KYNA as the required tool compound for behavioral neuropharmacology studies.
- [1] Vécsei L, Beal MF. Intracerebroventricular injection of kynurenic acid, but not kynurenine, induces ataxia and stereotyped behavior in rats. Eur J Pharmacol. 1990;196(3):239-246. View Source
- [2] Vécsei L, Beal MF. Comparative behavioral and pharmacological studies with centrally administered kynurenine and kynurenic acid in rats. Eur J Pharmacol. 1991;196(3):239-246. View Source
